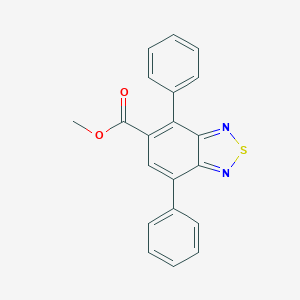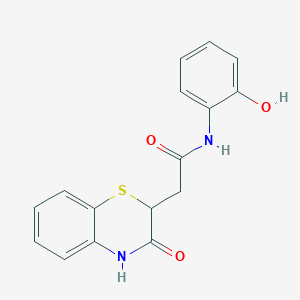
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, also known as MDBT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDBT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate involves the formation of a complex between the Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate molecule and the target biomolecule. This complex formation results in a change in the fluorescence properties of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, allowing for the detection and imaging of the target biomolecule. The exact mechanism of complex formation is still being studied, but it is believed to involve non-covalent interactions such as hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects:
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to have minimal toxicity and is considered to be a safe compound for use in scientific research. Studies have shown that Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate does not affect cell viability or cause any significant changes in cellular function. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate.
実験室実験の利点と制限
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has several advantages for use in lab experiments, including its high selectivity for biomolecules, its fluorescent properties, and its ease of synthesis. However, there are also limitations to the use of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, including its relatively low quantum yield and its sensitivity to environmental factors such as pH and temperature.
将来の方向性
There are several potential future directions for the study and application of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate. One area of research is the development of new methods for synthesizing Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate that are more efficient and environmentally friendly. Another area of research is the optimization of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate as a fluorescent probe for detecting and imaging specific biomolecules. Additionally, there is potential for the development of new applications for Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate in fields such as drug discovery and medical imaging.
合成法
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate can be synthesized using various methods, including the reaction of 4,7-diphenyl-2,1,3-benzothiadiazole with methyl chloroformate in the presence of a base such as triethylamine. Another method involves the reaction of 4,7-diphenyl-2,1,3-benzothiadiazole with methyl iodide in the presence of a base such as potassium carbonate. These methods have been optimized to produce high yields of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate with high purity.
科学的研究の応用
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been studied extensively for its potential applications in scientific research. One of the main applications of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate is as a fluorescent probe for detecting and imaging biological molecules. Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to selectively bind to proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying the structure and function of these molecules.
特性
分子式 |
C20H14N2O2S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate |
InChI |
InChI=1S/C20H14N2O2S/c1-24-20(23)16-12-15(13-8-4-2-5-9-13)18-19(22-25-21-18)17(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChIキー |
JEMGULYVPOEARW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
